molecular formula C20H19FN2O4 B2477541 N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2034609-22-6

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2477541
CAS RN: 2034609-22-6
M. Wt: 370.38
InChI Key: NBGFDTGNWVYVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide, also known as BFOA, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. BFOA is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Orexin Receptor Antagonists and Binge Eating

Research on compounds with benzofuran and fluorobenzyl groups has explored their role in modulating orexin receptors, which are involved in feeding, arousal, stress, and drug abuse. A study investigated the effects of selective orexin receptor antagonists, including compounds with benzofuran and fluorobenzyl moieties, on binge eating in rats. These compounds selectively reduced binge eating of highly palatable food without affecting standard food pellet intake, suggesting a potential pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Sigma-1 Receptor Ligands

Benzofuran derivatives have also been synthesized and evaluated for their affinity towards sigma-1 receptors, which are implicated in various neurological and psychiatric disorders. A series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines exhibited high potency and selectivity as sigma-1 receptor ligands. These findings have implications for the development of sigma-1 receptor-targeted therapeutics and diagnostic tools (Moussa et al., 2010).

Nucleoside Transport Inhibitors

Another application involves the synthesis of benzofuran derivatives as inhibitors for nucleoside transport proteins, which are critical for the cellular uptake of nucleosides and have implications in cancer therapy and other diseases. By modifying the benzyl group with various substituents, researchers aimed to enhance the affinity for the nucleoside transport protein, highlighting the versatility of these compounds in medicinal chemistry (Tromp et al., 2004).

Spirocyclic Sigma-1 Receptor Ligands

Spirocyclic compounds bearing benzofuran and fluorobenzyl residues have been synthesized for their high affinity and selectivity against sigma-1 receptors, offering potential as PET radiotracers for neurodegenerative diseases. These compounds underline the role of benzofuran and fluorobenzyl derivatives in developing diagnostic tools for neurological conditions (Maestrup et al., 2009).

Na+/Ca2+ Exchange Inhibition

The study of benzofuran derivatives extends into cardiology, where compounds like YM-244769 have been investigated for their ability to inhibit Na+/Ca2+ exchange in neuronal cells, offering potential therapeutic benefits for neuroprotection against hypoxia/reoxygenation-induced cell damage. This research highlights the potential of these compounds in protecting neuronal cells from damage due to inadequate oxygen supply (Iwamoto & Kita, 2006).

properties

IUPAC Name

N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-26-18(17-10-14-4-2-3-5-16(14)27-17)12-23-20(25)19(24)22-11-13-6-8-15(21)9-7-13/h2-10,18H,11-12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFDTGNWVYVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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